molecular formula C17H20N2O2 B11674240 2,5-Dimethyl-N'-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide

2,5-Dimethyl-N'-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide

Cat. No.: B11674240
M. Wt: 284.35 g/mol
InChI Key: VQHJRLYTYPZTAB-ZDLGFXPLSA-N
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Description

2,5-Dimethyl-N’-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide is an organic compound with a complex structure that includes a furan ring, a hydrazide group, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-N’-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide typically involves the condensation of 2,5-dimethylfuran-3-carbohydrazide with 4-(propan-2-yl)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N’-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts or acids/bases to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted phenyl-furan derivatives.

Scientific Research Applications

2,5-Dimethyl-N’-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-N’-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,5-Dimethyl-N’-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide include:

  • 2,5-Dimethylfuran-3-carbohydrazide
  • 4-(Propan-2-yl)benzaldehyde
  • Other furan-3-carbohydrazide derivatives

Uniqueness

What sets 2,5-Dimethyl-N’-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide apart from similar compounds is its specific structural arrangement, which imparts unique chemical reactivity and biological activity. The presence of both the furan ring and the substituted phenyl group allows for diverse interactions and applications in various fields of research.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

2,5-dimethyl-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]furan-3-carboxamide

InChI

InChI=1S/C17H20N2O2/c1-11(2)15-7-5-14(6-8-15)10-18-19-17(20)16-9-12(3)21-13(16)4/h5-11H,1-4H3,(H,19,20)/b18-10-

InChI Key

VQHJRLYTYPZTAB-ZDLGFXPLSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C\C2=CC=C(C=C2)C(C)C

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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